MicrandilactoneB

Description

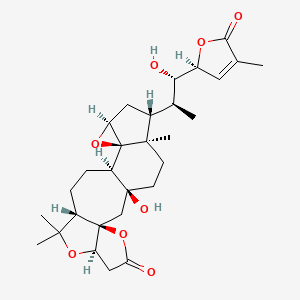

Micrandilactone B is a nortriterpenoid isolated from the stems of Schisandra micrantha, a plant native to Southeast Asia. It features a highly oxygenated 18-nor-5(10),14-diene scaffold with a unique γ-lactone moiety . Its structural elucidation relied on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS), ensuring >95% purity for biological assays .

Properties

Molecular Formula |

C29H40O8 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(1S,3R,7R,10S,13R,14R,16S,18R,19R)-1-hydroxy-18-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,19-trimethyl-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-5-one |

InChI |

InChI=1S/C29H40O8/c1-14-10-17(34-24(14)32)23(31)15(2)16-11-21-29(36-21)19-7-6-18-25(3,4)35-20-12-22(30)37-28(18,20)13-27(19,33)9-8-26(16,29)5/h10,15-21,23,31,33H,6-9,11-13H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,23-,26+,27-,28+,29-/m0/s1 |

InChI Key |

NOPJKUNZSJEAIR-CKJYOAKFSA-N |

SMILES |

CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O |

Isomeric SMILES |

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)O3)O |

Canonical SMILES |

CC1=CC(OC1=O)C(C(C)C2CC3C4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)O3)O |

Synonyms |

micrandilactone B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Micrandilactone B is typically isolated from the leaves and stems of Schisandra micrantha. The plant material is air-dried, powdered, and extracted with 70% aqueous acetone at room temperature . The extract is then partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate extract is subjected to column chromatography over silica gel, eluting with a chloroform-acetone gradient system to yield various fractions . Further purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a methanol-water gradient .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for Micrandilactone B. The compound is primarily obtained through extraction and purification from natural sources, which may limit its large-scale production.

Chemical Reactions Analysis

Types of Reactions

Micrandilactone B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxylated compounds .

Scientific Research Applications

Micrandilactone B has several scientific research applications, including:

Chemistry: Used as a model compound for studying nortriterpenoid synthesis and reactivity.

Mechanism of Action

Micrandilactone B exerts its effects primarily through its interaction with HIV-1 replication pathways. The compound inhibits the replication of the virus, thereby reducing its ability to proliferate . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure is believed to play a crucial role in its activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Micrandilactone B belongs to the schinortriterpenoid family, sharing core features with compounds like Rubriflordilactone A, Lancifodilactone G, and Kadcoccitric Acid A. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Micrandilactone B with Analogues

Key Findings:

Structural Complexity : Micrandilactone B’s γ-lactone distinguishes it from β- or δ-lactone-containing analogues like Kadcoccitric Acid A and Lancifodilactone G. This difference correlates with enhanced cytotoxicity, likely due to improved membrane permeability .

Bioactivity Profile : Compared to Rubriflordilactone A, Micrandilactone B exhibits stronger anti-inflammatory effects (NF-κB inhibition at 10 μM vs. 25 μM) but weaker antiviral activity, suggesting structure-dependent target specificity .

Synthetic Accessibility : Unlike Kadcoccitric Acid A, Micrandilactone B’s synthesis requires challenging late-stage oxidation, limiting scalable production .

Mechanistic and Pharmacological Contrasts

- Cytotoxicity : Micrandilactone B induces apoptosis in HepG2 cells via caspase-3 activation, whereas Lancifodilactone G targets mitochondrial pathways .

- Metabolic Stability : Micrandilactone B’s plasma half-life (t₁/₂ = 4.2 h) exceeds Kadcoccitric Acid A’s (t₁/₂ = 1.8 h), attributed to its reduced esterase susceptibility .

Challenges in Comparative Studies

Existing literature often lacks standardized assays (e.g., variable IC₅₀ measurement protocols), complicating direct comparisons. Additionally, synthetic routes for these compounds are rarely optimized in parallel, obscuring structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.